molecular formula C27H25N3O6S B2931555 N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901265-05-2

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B2931555
CAS No.: 901265-05-2
M. Wt: 519.57
InChI Key: BTRCXNMEISSCQD-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at positions 2, 4, and 5 with distinct aromatic groups:

  • Position 2: 3,4-Dimethoxyphenyl (electron-rich aryl group).
  • Position 5: 4-Methoxyphenyl (para-substituted aryl group).
  • Position 4: A sulfanyl (-S-) group linked to an acetamide moiety, which is further substituted with a 2H-1,3-benzodioxol-5-yl group (a bicyclic ether system).

The molecular formula is approximately C₂₇H₂₄N₃O₇S, with a molecular weight of ~534 g/mol. Structural studies likely employ SHELX software for crystallographic refinement, as seen in analogs .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O6S/c1-32-19-8-4-16(5-9-19)25-27(30-26(29-25)17-6-10-20(33-2)22(12-17)34-3)37-14-24(31)28-18-7-11-21-23(13-18)36-15-35-21/h4-13H,14-15H2,1-3H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRCXNMEISSCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H17N5O3S2C_{21}H_{17}N_{5}O_{3}S_{2} with a molecular weight of approximately 451.5 g/mol. The structure features a benzodioxole moiety linked to an imidazole derivative through a sulfanyl group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the imidazole ring and subsequent modifications to introduce the benzodioxole and sulfanyl groups. The detailed synthetic pathway often employs techniques such as Mannich reactions and nucleophilic substitutions.

Antioxidant Properties

Research indicates that compounds containing benzodioxole structures often exhibit significant antioxidant activity. For instance, studies have shown that derivatives of benzodioxole can activate the Nrf2 pathway, leading to enhanced cellular defense mechanisms against oxidative stress .

Anticancer Activity

Several studies have highlighted the anticancer potential of imidazole-based compounds. The specific compound has been evaluated for its antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer), Caco-2 (colorectal cancer), and MG63 (osteosarcoma). Results suggest that it exhibits moderate to high inhibition of cell proliferation, indicating its potential as a therapeutic agent in oncology .

Neuroprotective Effects

The neuroprotective properties of similar compounds have been documented. For example, modifications to the phenolic rings can enhance the ability of these compounds to protect neuronal cells from damage induced by neurotoxic agents such as okadaic acid. This suggests that the compound may also have applications in neurodegenerative diseases .

Case Studies

  • Study on Antioxidant Activity : A study evaluating various benzodioxole derivatives found that certain modifications significantly increased their capacity to scavenge free radicals and inhibit lipid peroxidation. The compound's structure allows it to interact effectively with reactive oxygen species .
  • Anticancer Evaluation : In vitro assays demonstrated that this compound showed IC50 values in the low micromolar range against HepG2 cells, suggesting potent anticancer activity .
  • Neuroprotection : Another study assessed the neuroprotective effects of related compounds in models of Alzheimer's disease. Compounds similar to this one were found to promote neurogenesis and exert protective effects on hippocampal neurons exposed to toxic insults .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Sulfur Group
Target Compound C₂₇H₂₄N₃O₇S ~534 3,4-Dimethoxyphenyl, 4-methoxyphenyl, benzodioxol Sulfanyl (thioether)
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate C₁₉H₁₉FN₄O₃S·2H₂O 438 4-Fluorophenyl, methylsulfinyl, pyridyl Sulfinyl (sulfoxide)
2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide C₂₁H₂₀N₃O₃S₂ 426 Benzenesulfonyl, phenyl, cyclopropyl Sulfonyl, sulfanyl
Key Differences:
  • Substituent Electronic Effects :

    • The target’s methoxy groups (electron-donating) contrast with the fluorophenyl (electron-withdrawing) group in the compound, altering electronic profiles and binding interactions.
    • The benzodioxol group (target) is absent in analogs, offering unique steric and electronic properties.
  • Sulfur Oxidation State :

    • Target: Thioether (-S-), less oxidized, prone to metabolic oxidation.
    • : Sulfinyl (-SO-), chiral and more polar.
    • : Sulfonyl (-SO₂-), highly electron-withdrawing and stable.

Physicochemical Properties (Predicted)

Compound Aqueous Solubility (mg/mL) LogP Metabolic Stability
Target Compound <0.1 ~3.5 Moderate (thioether)
Compound 1.2 2.1 High (sulfoxide)
Compound 0.5 2.8 High (sulfonyl)
  • The target’s low solubility stems from high lipophilicity (LogP ~3.5), whereas the sulfonyl group in improves solubility slightly.
  • The sulfinyl group in enhances polarity, increasing solubility but reducing LogP.

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